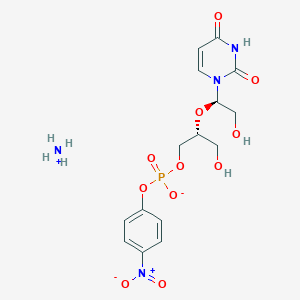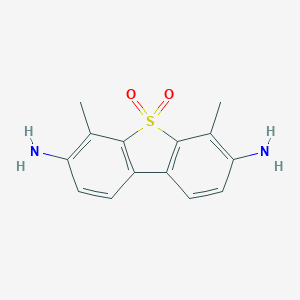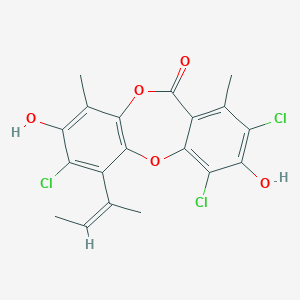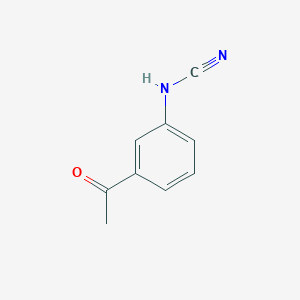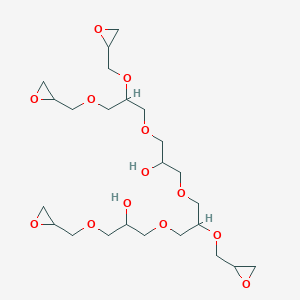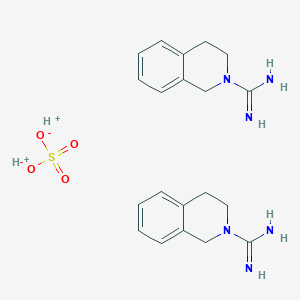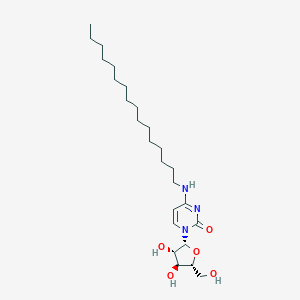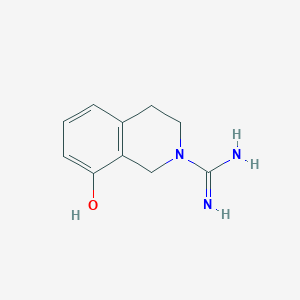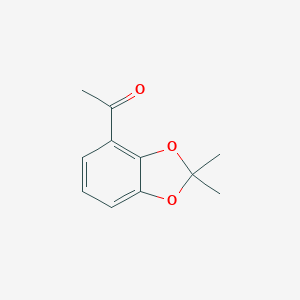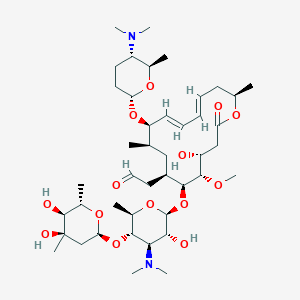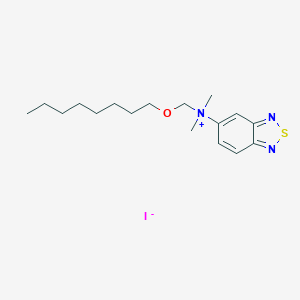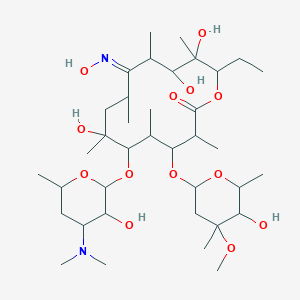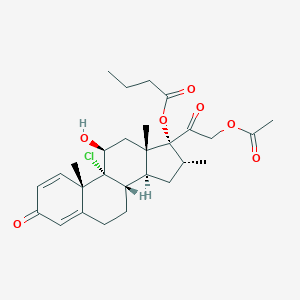
Icometasone enbutate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icometasone enbutate is a synthetic glucocorticoid and a derivative of dexamethasone. It is used as a topical treatment for inflammatory skin conditions such as eczema, psoriasis, and dermatitis. The purpose of
作用機序
Icometasone enbutate exerts its anti-inflammatory effects by binding to glucocorticoid receptors in cells. This leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes. Additionally, Icometasone enbutate has been shown to inhibit the migration of inflammatory cells to the site of inflammation.
生化学的および生理学的効果
Icometasone enbutate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the production of anti-inflammatory cytokines such as interleukin-10. Additionally, Icometasone enbutate has been shown to reduce the infiltration of inflammatory cells into the skin.
実験室実験の利点と制限
One advantage of using Icometasone enbutate in lab experiments is its specificity for glucocorticoid receptors. This allows researchers to study the effects of glucocorticoid signaling in a controlled manner. However, one limitation of using Icometasone enbutate is its potential for off-target effects. This can lead to unintended consequences and make it difficult to interpret results.
将来の方向性
There are several future directions for research on Icometasone enbutate. One area of interest is the development of new formulations for topical administration. This could improve the efficacy and safety of the drug. Another area of interest is the study of the long-term effects of Icometasone enbutate on skin health. This could provide insights into the mechanisms of skin aging and the development of skin diseases. Finally, there is a need for more research on the potential side effects of Icometasone enbutate and how to mitigate them. This could improve the safety and tolerability of the drug for patients.
合成法
Icometasone enbutate is synthesized by the esterification of dexamethasone with enbutyl alcohol. The reaction is catalyzed by sulfuric acid and requires refluxing for several hours. The resulting product is purified by recrystallization from methanol.
科学的研究の応用
Icometasone enbutate has been extensively studied for its anti-inflammatory properties. It has been shown to be effective in reducing inflammation in animal models of skin inflammation. In addition, Icometasone enbutate has been used in clinical trials to treat various skin conditions such as atopic dermatitis, psoriasis, and eczema.
特性
CAS番号 |
103466-73-5 |
|---|---|
製品名 |
Icometasone enbutate |
分子式 |
C28H37ClO7 |
分子量 |
521 g/mol |
IUPAC名 |
[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 |
InChIキー |
OVTRPNSKIPQZEC-NJLPOHDGSA-N |
異性体SMILES |
CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |
SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
正規SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
同義語 |
9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate CL09 enbutate icometasone enbutate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




